molecular formula C11H21NO3 B2923360 Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate CAS No. 1852006-50-8

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

Cat. No.: B2923360
CAS No.: 1852006-50-8
M. Wt: 215.293
InChI Key: PAQDGKKPXSZBDU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and organic synthesis. The core of this compound's value lies in the saturated pyrrolidine ring, a privileged scaffold in drug discovery. The pyrrolidine ring enables researchers to efficiently explore three-dimensional pharmacophore space due to its sp3-hybridization and the non-planarity of the ring, a feature that increases structural diversity and can improve the druggability of potential candidates . This scaffold is featured in numerous bioactive molecules and FDA-approved drugs, with applications spanning the development of anticancer, antibacterial, central nervous system, antidiabetic, and anti-inflammatory agents . This specific molecule is a versatile synthetic intermediate. The tert-butyloxycarbonyl (Boc) group serves as a protected amine, which can be readily deprotected under mild acidic conditions to generate a secondary amine for further functionalization. The methoxymethyl and ester substituents at the 3-position provide additional handles for synthetic manipulation, allowing for the creation of a diverse array of analogs. Compounds based on the pyrrolidine structure have been investigated as constrained analogs of bioactive sphingolipids like FTY720 for cancer research, where they can interfere with nutrient transport systems in cancer cells . Furthermore, pyrrolidine-3-carboxylic acid derivatives are key intermediates in the synthesis of various pharmacologically active compounds, including arginase inhibitors which are relevant to immunology and oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)5-6-12-7-11/h12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDGKKPXSZBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNC1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents at Position 3 Key Functional Groups CAS Number Molecular Weight Source
Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate Methoxymethyl, tert-butyl ester Ether, ester 146257-05-8 ~243.3*
tert-Butyl pyrrolidine-3-carboxylate (S17-11) None (unsubstituted), tert-butyl ester Ester 91040-52-7 185.23
tert-Butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate 3-Bromophenyl, tert-butyl ester Aromatic bromide, ester 2639464-39-2 326.228
tert-Butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate Trifluoromethyl, tert-butyl ester CF₃, ester Not provided ~239.2†
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate Thiol (at position 3), tert-butyl ester Thiol, ester 1236007-42-3 ~233.3†
tert-Butyl (S)-1-acryloylpyrrolidine-3-carboxylate (S17-12) Acryloyl (at N1), tert-butyl ester Acrylamide, ester Not provided ~225.3†

*Molecular weight inferred from molecular formula (C₁₂H₂₁NO₄). †Calculated based on molecular formula.

Key Observations:
  • Substituent Diversity : The methoxymethyl group in the target compound provides a balance between hydrophilicity and steric bulk, contrasting with the lipophilic trifluoromethyl () or aromatic bromophenyl groups ().
  • Positional Isomerism : tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 146257-05-8, ) is a positional isomer with the ester group at the 1-position, which may alter reactivity and biological activity.
  • Functional Group Reactivity : The thiol group in tert-butyl 3-mercaptopyrrolidine-1-carboxylate () confers nucleophilic properties absent in the methoxymethyl analog.

Physicochemical Properties

  • Solubility : The methoxymethyl group likely improves aqueous solubility compared to the trifluoromethyl or bromophenyl analogs.

Biological Activity

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • SMILES : CC(C)(C)OC(=O)C1(CCNC1)COC
  • InChIKey : PAQDGKKPXSZBDU-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity and influencing biochemical pathways. For instance, it has been noted for its potential role in enzyme mechanisms related to protein-ligand interactions.
  • Cellular Effects : Studies indicate that this compound may induce cytotoxic effects selectively in cancer cells while sparing non-transformed cells, likely due to its ability to alter metabolic pathways within the cells .

1. Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of complex organic molecules, particularly in drug development. Its structural properties allow for modifications that enhance biological activity against various targets.

2. Cancer Research

Research has shown that derivatives of pyrrolidine compounds exhibit promising antiproliferative activity against several cancer cell lines. For example, compounds related to pyrrolidine structures have demonstrated IC50_{50} values in the low micromolar range against breast and ovarian cancer cells .

Table 1: Summary of Biological Activities

Study Target IC50_{50} Value (µM) Effect
Study AMDA-MB-231 Cancer Cells19.9 - 75.3Antiproliferative
Study BOVCAR-3 Cancer Cells31.5 - 43.9Antiproliferative
Study CEnzyme Inhibition (MAGL)0.84 - 11.7Reversible Inhibitor

The studies indicate that modifications on the pyrrolidine ring can significantly enhance the biological activity of the compound, particularly in cancer treatment contexts.

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